2-(2-methoxyphenyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(2-METHOXYPHENYL)-8-(3-METHOXYPROPYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines methoxyphenyl and methoxypropyl groups with a pyrido-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENYL)-8-(3-METHOXYPROPYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multiple steps, starting with the preparation of the core pyrido-naphthyridine structure. This is followed by the introduction of the methoxyphenyl and methoxypropyl groups through various organic reactions, such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENYL)-8-(3-METHOXYPROPYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2-(2-METHOXYPHENYL)-8-(3-METHOXYPROPYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)-8-(3-METHOXYPROPYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHOXYPHENYL)-4-(3-METHOXYPROPYL)PIPERAZINE DIHYDROCHLORIDE
- **N-(4-METHOXYPHENYL)-2-{(3Z)-3-[3-(3-METHOXYPROPYL)-4-OXO-2-THIOXO-1,3]}
Uniqueness
2-(2-METHOXYPHENYL)-8-(3-METHOXYPROPYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE stands out due to its unique combination of functional groups and the pyrido-naphthyridine core. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C22H21N3O4/c1-28-13-5-10-24-11-8-17-15(21(24)26)14-16-18(23-17)9-12-25(22(16)27)19-6-3-4-7-20(19)29-2/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3 |
InChI Key |
IDQVDWNKCKRBNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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